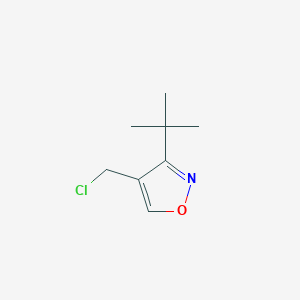

3-Tert-butyl-4-(chloromethyl)-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “3-Tert-butyl-4-(chloromethyl)-1,2-oxazole” were not found, BHA has been synthesized with good yield and selectivity starting from commercially available materials .Molecular Structure Analysis

The structure of BHA was optimized at the level of 6-311g (d,p) set level using the B3LYP method based on DFT . The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites .Chemical Reactions Analysis

The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond in BHA are the electrophilic reactive sites. They are easily reacted with peroxide radicals to have oxidation resistance .Physical And Chemical Properties Analysis

BHA is a colorless solid with a molecular formula of C10H11ClO2. It has a molar mass of 196.6 g/mol and is soluble in common organic solvents such as ethanol and diethyl ether.科学的研究の応用

Synthesis and Chemical Properties

Herbicidal Activities : A series of novel 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, closely related to 3-Tert-butyl-4-(chloromethyl)-1,2-oxazole, demonstrated significant herbicidal activity against both broadleaf and narrowleaf weeds. The introduction of the chlorine atom at the 4-position of the oxazolin-2-one ring played a crucial role in enhancing the compounds' herbicidal efficiency, showcasing the chemical's potential in agricultural applications (Kudo et al., 1998).

Asymmetric Synthesis : The compound has been implicated in the synthesis of chiral oxazolidin-2-ones via a practical, one-pot preparation method. This approach uses a modified Sharpless asymmetric aminohydroxylation, highlighting its utility in creating synthetically valuable chiral auxiliaries with potential pharmaceutical applications (Barta et al., 2000).

Biological Activity and Applications

Antifungal Activity : Isoxazole and isoxazoline derivatives synthesized through a metal-free tandem Csp3-H bond functionalization of ketones and subsequent 1,3-dipolar cycloaddition demonstrated significant antifungal activity. This suggests the compound's utility in developing antifungal agents (Dai et al., 2019).

Coordination Chemistry

Ligand Design for Asymmetric Syntheses : this compound derivatives have been utilized in the design of oxazoline ligands for transition metal-catalyzed asymmetric organic syntheses. Their versatility, ease of synthesis, and ability to modulate chiral centers near donor atoms make them attractive for developing new catalysts and materials (Gómez et al., 1999).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : Derivatives of this compound have shown promise as corrosion inhibitors for mild steel in acidic environments. This application is crucial for extending the life and maintaining the integrity of metal structures in industrial processes (Moretti et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-tert-butyl-4-(chloromethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILCANFCNZPHHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888319.png)

![3-[(2,4-Dimethylphenoxy)methyl]aniline](/img/structure/B2888322.png)

![Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2888323.png)

![N-(7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)prop-2-enamide](/img/structure/B2888325.png)

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)

![(2E)-3-(4-chlorophenyl)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2888330.png)

![2-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2888333.png)